(3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride
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Overview
Description
(3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Amino Acid Formation: The resulting amine is subjected to a Strecker synthesis, involving the addition of cyanide and ammonium chloride, followed by hydrolysis to yield the amino acid.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl group enhances its binding affinity and specificity, while the amino acid moiety facilitates its incorporation into biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid
- (3R)-3-amino-3-(2,6-dichlorophenyl)propanoic acid
- (3R)-3-amino-3-(2,6-dibromophenyl)propanoic acid
Uniqueness
(3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved efficacy and selectivity.
Properties
IUPAC Name |
(3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSOFWJNLOMRNW-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@@H](CC(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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